2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol
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Overview
Description
2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol is a chromene derivative characterized by the presence of hydroxyl groups at the 6 and 7 positions and a hydroxymethyl group at the 2 position. Chromenes are a class of organic compounds known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of 2-methyl-2H-chromene with formaldehyde and subsequent hydroxylation at the 6 and 7 positions using hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as 2-methyl-2H-chromene. The process includes controlled hydroxylation and hydroxymethylation reactions, often optimized for yield and purity through the use of specific catalysts and reaction conditions.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
- Oxidation products include 2-(formylmethyl)-2-methyl-2H-chromene-6,7-dione.
- Reduction products include 2-(hydroxymethyl)-2-methyl-2H-dihydrochromene-6,7-diol.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups allow for hydrogen bonding and interaction with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s structure also enables it to participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
2-Methyl-2H-chromene-6,7-diol: Lacks the hydroxymethyl group, resulting in different reactivity and biological activity.
2-(Hydroxymethyl)-2H-chromene-6,7-diol: Lacks the methyl group, affecting its chemical properties and applications.
Uniqueness: 2-(Hydroxymethyl)-2-methyl-2H-chromene-6,7-diol is unique due to the presence of both hydroxymethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
2-(hydroxymethyl)-2-methylchromene-6,7-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(6-12)3-2-7-4-8(13)9(14)5-10(7)15-11/h2-5,12-14H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNJCHIWSLOJAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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